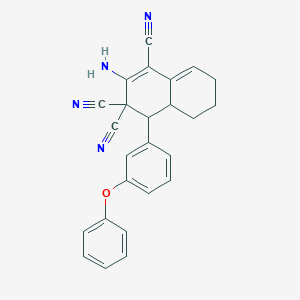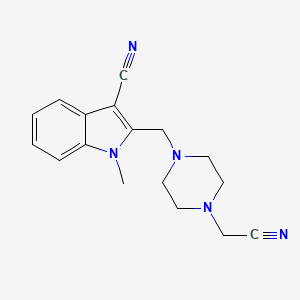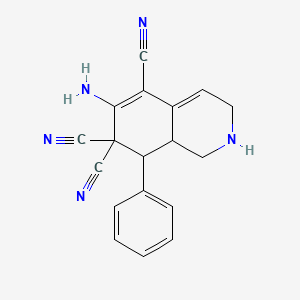![molecular formula C27H30N2O4 B11105282 N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide)](/img/structure/B11105282.png)
N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide) is an organic compound that belongs to the class of amides It is characterized by the presence of a methylene bridge connecting two 3-phenylpropanamide groups, each substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide) typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-phenylpropanamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis typically employs robust and scalable reaction conditions to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in biological or medicinal research.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: Another related compound with a carboxylic acid functional group.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide).
Uniqueness
N,N’-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its methylene bridge and dual amide groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H30N2O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(3-phenylpropanoylamino)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C27H30N2O4/c1-32-23-16-15-22(19-24(23)33-2)27(28-25(30)17-13-20-9-5-3-6-10-20)29-26(31)18-14-21-11-7-4-8-12-21/h3-12,15-16,19,27H,13-14,17-18H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
XVEGGRYLNOUSSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(NC(=O)CCC2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(2-bromophenyl)methylidene]-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B11105211.png)
![3-(Heptafluoropropyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11105223.png)
![1-(1H-indol-3-yl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11105235.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11105237.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11105243.png)
![(8Z)-4-methyl-8-[2-(4-methylphenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11105244.png)

![methyl 4-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11105261.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B11105264.png)
![1-{5-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-4-[4-(morpholin-4-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11105269.png)
![3-benzyl-5,5-dimethyl-4-[(Z)-(4-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione](/img/structure/B11105272.png)
![2-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11105274.png)
